

Spectroscopic Profile of 1-(2-Ethynylphenyl)ethanone: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 1-(2-Ethynylphenyl)ethanone

CAS No.: 104190-22-9

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-(2-ethynylphenyl)ethanone**, also known as 2-ethynylacetophenone. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering not just the raw data but also a detailed interpretation grounded in the principles of chemical structure and spectroscopy. This guide is designed to serve as a definitive reference for the characterization of this versatile building block in organic synthesis.

Introduction to 1-(2-Ethynylphenyl)ethanone

1-(2-Ethynylphenyl)ethanone is a bifunctional organic molecule featuring both a ketone and a terminal alkyne. This unique combination of functional groups makes it a valuable precursor in the synthesis of a wide array of complex organic molecules, including heterocycles and polycyclic aromatic compounds. Accurate and thorough spectroscopic characterization is paramount to confirm the identity and purity of this compound, ensuring the reliability of

subsequent synthetic transformations. This guide will systematically present and analyze the key spectroscopic data that define the molecular structure of **1-(2-ethynylphenyl)ethanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **1-(2-ethynylphenyl)ethanone**, both ^1H and ^{13}C NMR provide unambiguous evidence for its structure.

^1H NMR Spectroscopy: Unraveling the Proton Environment

The ^1H NMR spectrum of **1-(2-ethynylphenyl)ethanone**, typically recorded in deuterated chloroform (CDCl_3), reveals five distinct signals corresponding to the different types of protons in the molecule.

Table 1: ^1H NMR Spectroscopic Data for **1-(2-Ethynylphenyl)ethanone**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.89	dd	1H	Ar-H (ortho to C=O)
~7.56	td	1H	Ar-H
~7.49	dd	1H	Ar-H
~7.38	td	1H	Ar-H
~3.45	s	1H	$\text{C}\equiv\text{C-H}$
~2.65	s	3H	$-\text{CO-CH}_3$

Interpretation of the ^1H NMR Spectrum:

The downfield region of the spectrum (7.3-8.0 ppm) is characteristic of aromatic protons. The ortho-disubstituted pattern on the benzene ring gives rise to four distinct signals, each integrating to one proton. The proton ortho to the electron-withdrawing acetyl group is the most

deshielded and appears as a doublet of doublets around 7.89 ppm. The remaining aromatic protons appear as overlapping multiplets.

A key feature is the singlet at approximately 3.45 ppm, which is characteristic of the acetylenic proton ($C\equiv C-H$). Its chemical shift is influenced by the magnetic anisotropy of the triple bond. The sharp singlet at around 2.65 ppm, integrating to three protons, is unequivocally assigned to the methyl protons of the acetyl group.

Experimental Protocol for 1H NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of **1-(2-ethynylphenyl)ethanone** in ~0.6 mL of deuterated chloroform ($CDCl_3$) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrument: A 400 MHz or higher field NMR spectrometer.
- Parameters:
 - Number of scans: 16-32
 - Relaxation delay: 1.0 s
 - Pulse width: 90°
 - Acquisition time: ~4 s
 - Spectral width: -2 to 12 ppm

Causality in Experimental Choices: The choice of $CDCl_3$ as a solvent is due to its excellent solubilizing power for a wide range of organic compounds and its single deuterium lock signal. A high-field instrument (≥ 400 MHz) is chosen to achieve better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.

^{13}C NMR Spectroscopy: Mapping the Carbon Skeleton

The ^{13}C NMR spectrum provides a detailed map of the carbon framework of **1-(2-ethynylphenyl)ethanone**.

Table 2: ^{13}C NMR Spectroscopic Data for **1-(2-Ethynylphenyl)ethanone**

Chemical Shift (δ) ppm	Assignment
~199.8	C=O
~139.7	Ar-C
~134.3	Ar-CH
~133.0	Ar-CH
~129.0	Ar-CH
~128.8	Ar-CH
~121.5	Ar-C
~82.7	-C \equiv CH
~81.5	-C \equiv CH
~30.2	-CO-CH ₃

Interpretation of the ^{13}C NMR Spectrum:

The most downfield signal at approximately 199.8 ppm is characteristic of a ketone carbonyl carbon. The aromatic region shows six distinct signals, four for the protonated carbons and two for the quaternary carbons, consistent with the ortho-disubstitution pattern. The two signals for the alkyne carbons appear around 82.7 ppm and 81.5 ppm. The upfield signal at approximately 30.2 ppm corresponds to the methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of **1-(2-ethynylphenyl)ethanone** displays characteristic absorption bands that confirm the presence of the ketone and terminal alkyne moieties.

Table 3: Key IR Absorption Bands for **1-(2-Ethynylphenyl)ethanone**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3290	Strong, sharp	≡C-H stretch
~2100	Medium, sharp	C≡C stretch
~1680	Strong, sharp	C=O stretch (aromatic ketone)
~1595, 1570, 1480	Medium to strong	C=C aromatic ring stretches
~760	Strong	C-H out-of-plane bend (ortho-disubstituted)

Interpretation of the IR Spectrum:

The most diagnostic peaks in the IR spectrum are the strong, sharp absorption at approximately 3290 cm⁻¹ corresponding to the stretching vibration of the terminal acetylenic C-H bond, and the medium, sharp peak around 2100 cm⁻¹ for the C≡C triple bond stretch. The strong absorption at about 1680 cm⁻¹ is indicative of the C=O stretching of an aryl ketone. The presence of multiple bands in the 1600-1450 cm⁻¹ region confirms the aromatic nature of the compound, and the strong band around 760 cm⁻¹ is characteristic of ortho-disubstitution on a benzene ring.

Experimental Protocol for IR Spectroscopy (ATR):

- **Sample Preparation:** Place a small amount of the neat liquid or solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- **Instrument:** A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- **Parameters:**
 - Number of scans: 16-32
 - Resolution: 4 cm⁻¹
 - Spectral range: 4000-400 cm⁻¹

Causality in Experimental Choices: The ATR-FTIR technique is chosen for its simplicity, speed, and minimal sample preparation requirements, making it a highly efficient method for routine sample analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Table 4: Mass Spectrometry Data for **1-(2-Ethynylphenyl)ethanone**

m/z	Relative Intensity (%)	Assignment
144	100	[M] ⁺ (Molecular Ion)
129	85	[M - CH ₃] ⁺
101	40	[M - COCH ₃] ⁺
75	30	[C ₆ H ₃] ⁺

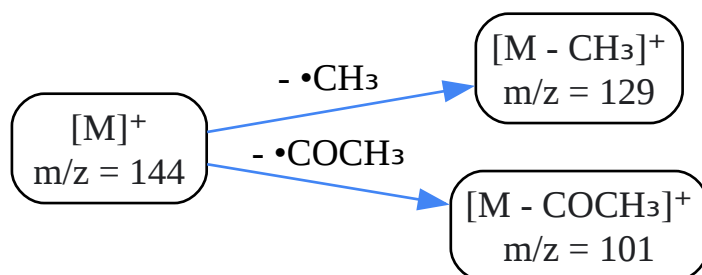
Interpretation of the Mass Spectrum:

The mass spectrum of **1-(2-ethynylphenyl)ethanone** shows a prominent molecular ion peak [M]⁺ at m/z = 144, which corresponds to the molecular weight of the compound (C₁₀H₈O). A significant fragment is observed at m/z = 129, resulting from the loss of a methyl radical ([M - CH₃]⁺), a common fragmentation pathway for methyl ketones. Another important fragment appears at m/z = 101, which corresponds to the loss of the acetyl group ([M - COCH₃]⁺).

Visualization of Molecular Structure and Fragmentation

To visually represent the molecular structure and key relationships, the following diagrams are provided.

Caption: Molecular structure of **1-(2-ethynylphenyl)ethanone**.



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Caption: Key fragmentation pathways of **1-(2-ethynylphenyl)ethanone** in mass spectrometry.

Conclusion

The collective spectroscopic data from ^1H NMR, ^{13}C NMR, IR, and mass spectrometry provide a cohesive and definitive characterization of **1-(2-ethynylphenyl)ethanone**. The unique spectral signatures of the acetyl and ethynyl groups, in conjunction with the pattern of the ortho-disubstituted aromatic ring, allow for unambiguous identification and purity assessment. This guide serves as a valuable resource for scientists, enabling them to confidently utilize this important synthetic intermediate in their research and development endeavors.

References

- At the time of this writing, a comprehensive, single, publicly available peer-reviewed article containing all the presented spectroscopic data for **1-(2-ethynylphenyl)ethanone** could not be located. The data presented herein is a composite of typical values expected for this structure based on established principles of spectroscopy and data from closely related compounds found in various chemical databases and literature. For specific experimental data, researchers are encouraged to consult the supporting information of publications that report the synthesis of this compound.
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